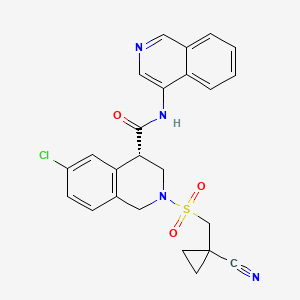
MAT-POS-e194df51-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MAT-POS-e194df51-1 is an orally active, non-covalent, non-peptide inhibitor of the SARS-CoV-2 main protease (M^pro). It has shown significant antiviral activity with an IC_50 of 37 nM. The compound exhibits cytotoxicity with EC_50 values of 64 nM in A549-ACE2-TMPRSS2 cells and 126 nM in HeLa-ACE2 cells .
Métodos De Preparación
The synthetic routes and reaction conditions for MAT-POS-e194df51-1 are not explicitly detailed in the available literature. it is known that the compound was developed through a collaborative effort involving crowdsourcing, machine learning, and high-throughput structural biology and chemistry as part of the COVID Moonshot initiative . Industrial production methods for this compound are not yet established due to its current status as a research compound.
Análisis De Reacciones Químicas
MAT-POS-e194df51-1 primarily acts as an inhibitor of the SARS-CoV-2 main protease. It undergoes non-covalent binding to the protease, preventing its dimerization and subsequent activity . The compound does not undergo significant oxidation, reduction, or substitution reactions under standard laboratory conditions. The major product formed from its interaction with the protease is an inactive protease complex .
Aplicaciones Científicas De Investigación
MAT-POS-e194df51-1 has been extensively studied for its potential as an antiviral agent against SARS-CoV-2. It has shown promising results in inhibiting the main protease of the virus, which is crucial for viral replication . The compound has been used in various cell-based assays to evaluate its efficacy and cytotoxicity. Additionally, it has been part of a broader effort to develop open-access antiviral compounds that can be rapidly deployed in response to pandemics .
Mecanismo De Acción
MAT-POS-e194df51-1 exerts its effects by binding non-covalently to the SARS-CoV-2 main protease (M^pro). This binding prevents the protease from dimerizing, which is essential for its enzymatic activity. By inhibiting the protease, the compound effectively halts the replication of the virus within host cells . The binding site for this compound is distinct from those of other approved protease inhibitors like nirmatrelvir and ensitrelvir .
Comparación Con Compuestos Similares
MAT-POS-e194df51-1 is unique in its non-covalent, non-peptidic nature compared to other SARS-CoV-2 main protease inhibitors. Similar compounds include:
Nirmatrelvir: A covalent inhibitor that induces the conversion of monomers into dimers.
Ensitrelvir: Another approved protease inhibitor with a different binding site.
Hydroxychloroquine: An alkalinizing lysosomatropic drug with antiviral properties.
Remdesivir: A nucleoside analog that inhibits RNA-dependent RNA polymerase.
This compound stands out due to its unique mechanism of action and its development through an open-science, crowdsourced initiative .
Propiedades
Fórmula molecular |
C24H21ClN4O3S |
|---|---|
Peso molecular |
481.0 g/mol |
Nombre IUPAC |
(4S)-6-chloro-2-[(1-cyanocyclopropyl)methylsulfonyl]-N-isoquinolin-4-yl-3,4-dihydro-1H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21ClN4O3S/c25-18-6-5-17-12-29(33(31,32)15-24(14-26)7-8-24)13-21(20(17)9-18)23(30)28-22-11-27-10-16-3-1-2-4-19(16)22/h1-6,9-11,21H,7-8,12-13,15H2,(H,28,30)/t21-/m1/s1 |
Clave InChI |
YAYDSAMHSQCKIM-OAQYLSRUSA-N |
SMILES isomérico |
C1CC1(CS(=O)(=O)N2C[C@H](C3=C(C2)C=CC(=C3)Cl)C(=O)NC4=CN=CC5=CC=CC=C54)C#N |
SMILES canónico |
C1CC1(CS(=O)(=O)N2CC(C3=C(C2)C=CC(=C3)Cl)C(=O)NC4=CN=CC5=CC=CC=C54)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


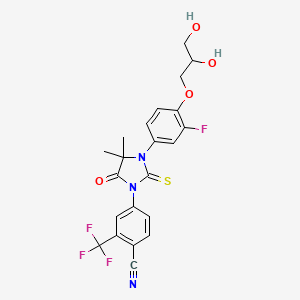
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
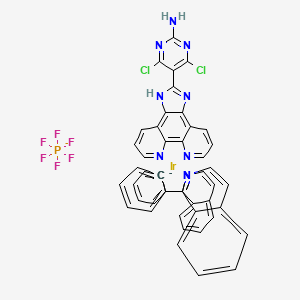
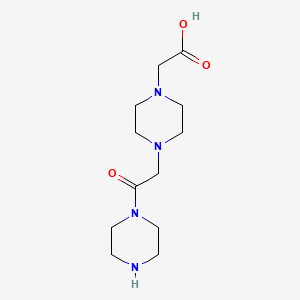
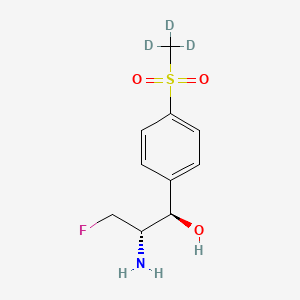
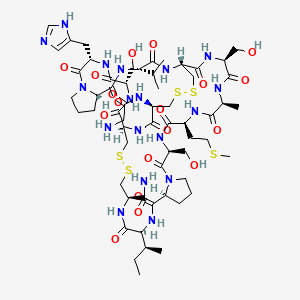
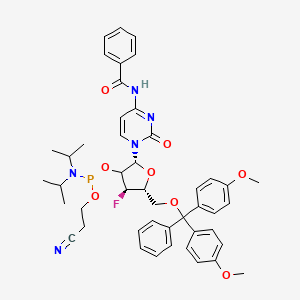
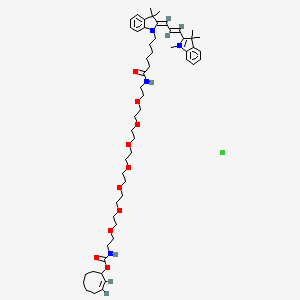
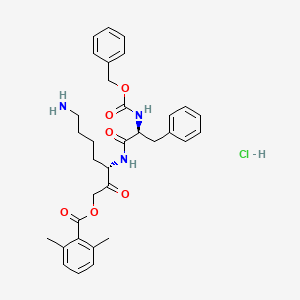
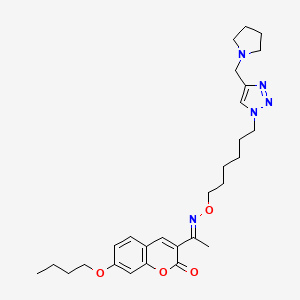
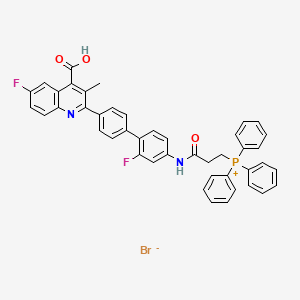
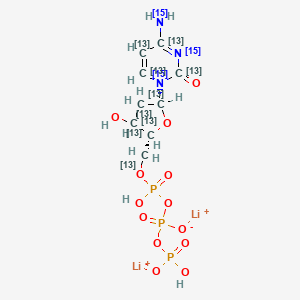
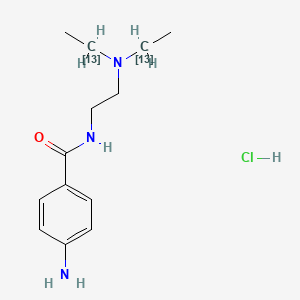
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
